B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid
Description
B-[4-[[(2-Thienylmethyl)amino]carbonyl]phenyl]Boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group (B(OH)₂) at the 1-position and a 2-thienylmethyl carboxamide moiety at the 4-position. The compound combines the reactivity of boronic acids—widely used in Suzuki-Miyaura cross-coupling reactions—with the electronic and steric effects of the thiophene-containing amide group.
Properties
IUPAC Name |
[4-(thiophen-2-ylmethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3S/c15-12(14-8-11-2-1-7-18-11)9-3-5-10(6-4-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPRZKVMGDJBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=CS2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191286 | |
| Record name | B-[4-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874460-04-5 | |
| Record name | B-[4-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874460-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in the presence of various functional groups, making it a versatile method for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki–Miyaura coupling reaction allows for the efficient production of this compound on a larger scale. The use of readily available starting materials and the relatively mild reaction conditions contribute to the feasibility of industrial production.
Chemical Reactions Analysis
Types of Reactions
B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group can undergo reduction to form alcohols or amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H12BNO3S
- Molecular Weight : 261.11 g/mol
- IUPAC Name : (4-((thiophen-2-ylmethyl)carbamoyl)phenyl)boronic acid
- Purity : Typically ≥95%
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it particularly useful in biochemical applications.
Medicinal Chemistry
B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]boronic acid has shown potential in drug development due to its ability to interact with biological molecules:
- Enzyme Inhibition : The boronic acid moiety can form covalent bonds with serine or cysteine residues in the active sites of enzymes, leading to the design of selective enzyme inhibitors. This property is particularly relevant in developing treatments for diseases such as cancer and diabetes where enzyme regulation is crucial .
- Antimicrobial Activity : Research has indicated that boronic acids can exhibit antimicrobial properties, making this compound a candidate for further exploration in antibiotic development .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Suzuki-Miyaura Coupling Reactions : this compound can be utilized in Suzuki coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science .
- Functionalization of Aromatic Compounds : The presence of the boronic acid group allows for further functionalization through various chemical reactions, enabling the synthesis of complex organic molecules .
Material Science
In material science, this compound's unique structure lends itself to innovative applications:
- Polymer Chemistry : Boronic acids are used in the synthesis of responsive polymers that can change properties based on environmental stimuli. This compound can be incorporated into polymer matrices to enhance their functionality .
- Nanotechnology : The compound's ability to form stable complexes with various substrates makes it useful in the development of nanomaterials for drug delivery systems and biosensors .
Case Study 1: Enzyme Inhibition
A study explored the use of boronic acids as inhibitors for proteases involved in cancer progression. This compound was synthesized and tested against specific proteases, showing promising inhibition rates that suggest potential therapeutic applications.
Case Study 2: Biaryl Synthesis
In a research project focused on synthesizing biaryl compounds through Suzuki coupling, this compound was employed as a key reagent. The resulting biaryl derivatives exhibited enhanced biological activity, demonstrating the compound's utility in pharmaceutical chemistry.
Mechanism of Action
The mechanism of action of B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The compound’s ability to participate in various chemical reactions also contributes to its versatility in research applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the phenyl ring and functional groups adjacent to the boronic acid. Below is a comparative analysis:
Notes:
Reactivity in Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura reactions. Substituents critically influence reactivity:
Physical and Supramolecular Properties
- Solubility: The thienylmethyl group may reduce aqueous solubility compared to carboxamide derivatives (e.g., ), which form hydrogen-bonded networks. However, solubility in DMSO or ethanol is likely retained .
- Crystallinity : Analogs like (4-Carbamoylphenyl)boronic acid form sheets via N–H⋯O and O–H⋯N hydrogen bonds . The thiophene moiety could disrupt such motifs, favoring amorphous phases or alternative packing.
Biological Activity
B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]boronic acid, with the CAS number 874460-04-5, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiophen-2-ylmethyl group and a phenylboronic acid moiety, contributing to its reactivity and specificity in biological systems.
The biological activity of boronic acids often involves their ability to interact with diols and other Lewis bases. This compound primarily functions through:
- Transmetalation : This process allows the compound to form carbon-carbon bonds, which is crucial for its role in various biochemical pathways.
- Enzyme Inhibition : The compound has been shown to inhibit serine proteases and kinases, which are vital for numerous cellular processes.
Pharmacological Profile
Research indicates that this compound exhibits notable pharmacological properties:
- Anticancer Activity : Studies have demonstrated that derivatives of boronic acids can significantly reduce cell viability in cancer cell lines while sparing healthy cells. For instance, compounds similar to this compound have shown a decrease in prostate cancer cell viability to as low as 33% at a concentration of 5 µM .
- Antimicrobial Properties : The compound has also been tested against various microbial strains, revealing inhibition zones ranging from 7–13 mm against bacteria such as Staphylococcus aureus .
Case Studies and Research Findings
Several studies have focused on the biological activity of boronic acids, including this compound:
- Cytotoxicity Studies : In vitro studies have indicated that this compound can effectively inhibit the growth of prostate cancer cells. The IC50 values for related compounds suggest that they possess significant anticancer potential .
- Antioxidant Activity : Various boronic acid derivatives have been evaluated for their antioxidant properties using methods like DPPH and ABTS assays. These studies revealed that some derivatives exhibit antioxidant activities comparable to known standards .
- Mechanistic Insights : Research has shown that boronic acids can interfere with proteasomal pathways, leading to cell cycle arrest in cancer cells. For example, one study highlighted that a related boronic acid inhibited the G2/M phase progression in U266 cells, indicating its potential as an anticancer agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other boronic acids:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Phenylboronic Acid | Simple phenyl group | General utility in organic synthesis |
| 3-Aminophenylboronic Acid | Amino group on phenyl ring | Used as enzyme inhibitors |
| B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl] | Thiophen-2-ylmethyl group | Significant anticancer and antimicrobial activity |
Q & A
Q. What are the key challenges in synthesizing B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]boronic acid, and how can they be addressed methodologically?
Synthetic challenges include low yields due to competing side reactions (e.g., boroxane formation) and purification difficulties caused by silica gel binding. To optimize synthesis:
- Use NaBH3CN as a reducing agent in reductive amination steps to stabilize intermediates .
- Employ inert atmospheres (e.g., nitrogen) to prevent oxidation of boronic acid groups during reactions .
- Purify via reverse-phase HPLC to avoid irreversible binding with silica gel, as demonstrated in analogous boronic acid syntheses .
- Monitor reaction progress using <sup>1</sup>H NMR to detect intermediate formation and adjust stoichiometry dynamically .
Q. What experimental techniques are critical for characterizing this boronic acid’s structural and electronic properties?
- FTIR and FT-Raman spectroscopy : Identify functional groups (e.g., B–O, C=O) and confirm boronic acid tautomerization (sp<sup>2</sup> vs. sp<sup>3</sup> hybridization) .
- Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B) : Resolve aromatic proton environments, verify boronic acid integrity, and detect boroxine impurities .
- UV-Vis spectroscopy : Analyze conjugation effects between the thienylmethyl group and the boronic acid moiety, which influence electronic transitions .
- X-ray crystallography : Resolve bond angles and crystal packing, though crystallization may require anhydrous conditions to avoid hydration .
Q. How can computational methods like DFT enhance understanding of this compound’s reactivity?
- B3LYP/6-31G DFT calculations*: Predict optimized geometries, vibrational frequencies, and HOMO-LUMO gaps to correlate with experimental spectroscopic data .
- SPARTAN’14 software : Simulate NMR chemical shifts and compare with experimental values to validate tautomeric forms .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., boron’s electrophilicity) for predicting cross-coupling reactivity .
Advanced Research Questions
Q. How does the thienylmethyl group influence molecular recognition of diols or sugars in aqueous media?
The thienyl group introduces steric and electronic effects :
- Steric hindrance : The bulky thienylmethyl substituent may restrict access to the boronic acid’s boron center, reducing binding affinity for large biomolecules (e.g., glycosylated proteins) .
- Electronic modulation : The electron-rich thiophene ring enhances boron’s Lewis acidity, stabilizing tetrahedral boronate esters with 1,2-diols at physiological pH .
- Validation : Use potentiometric titration to measure binding constants (log K) with model diols (e.g., fructose) and compare with phenylboronic acid analogs .
Q. What methodologies resolve contradictions in reported synthetic yields for analogous boronic acids?
- In situ monitoring : Use <sup>11</sup>B NMR to track boronic acid intermediates and identify side reactions (e.g., protodeboronation) .
- Temperature control : Maintain reactions below 40°C to suppress boroxine formation, as shown in 4-(acetyl)phenyl boronic acid synthesis .
- Additive screening : Introduce molecular sieves or triethylamine to sequester water and stabilize the boronic acid .
Q. How can conductance studies inform applications in molecular electronics?
- Single-molecule junction experiments : Measure conductance using 2D histogram analysis under varying voltages (e.g., 100–200 mV) to assess electron transport through the boronic acid moiety .
- Structure-property relationships : Correlate conductance with substituent effects (e.g., thienylmethyl’s electron-donating nature) to design molecular wires .
Q. What strategies enable selective functionalization of this compound for biochemical sensing?
- Affinity support design : Immobilize the boronic acid on agarose matrices via carbonyl diimidazole activation to capture glycosylated biomolecules (e.g., hemoglobin) .
- Fluorescent tagging : Conjugate with carbon dots via hydrothermal synthesis for glucose sensing, leveraging boronic acid’s pH-dependent quenching behavior .
Q. How do steric/electronic factors modulate interactions with α-hydroxy acids?
- Steric effects : The thienyl group destabilizes cyclic boronate esters with bulky hydroxy acids (e.g., mandelic acid) by introducing angle strain .
- Electrostatic repulsion : Anionic groups (e.g., carboxylates) near hydroxy acids reduce binding affinity; mitigate via pH optimization (e.g., pH 3–5) to protonate competing anions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
